Cas no 2445793-31-5 (1-ethyl-1H-1,2,3-triazole hydrochloride)

1-ethyl-1H-1,2,3-triazole hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyltriazole;hydrochloride
- 1-ethyl-1H-1,2,3-triazole hydrochloride
- Z4497103939
- 1H-1,2,3-Triazole, 1-ethyl-, hydrochloride (1:1)
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- MDL: MFCD32692048
- Inchi: 1S/C4H7N3.ClH/c1-2-7-4-3-5-6-7;/h3-4H,2H2,1H3;1H
- InChI Key: IZLDFLCSTPOKEH-UHFFFAOYSA-N
- SMILES: Cl.N1(C=CN=N1)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 54.9
- Topological Polar Surface Area: 30.7
1-ethyl-1H-1,2,3-triazole hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26871483-2.5g |
1-ethyl-1H-1,2,3-triazole hydrochloride |
2445793-31-5 | 95.0% | 2.5g |
$85.0 | 2025-03-20 | |
Enamine | EN300-26871483-1.0g |
1-ethyl-1H-1,2,3-triazole hydrochloride |
2445793-31-5 | 95.0% | 1.0g |
$42.0 | 2025-03-20 | |
Enamine | EN300-26871483-10g |
1-ethyl-1H-1,2,3-triazole hydrochloride |
2445793-31-5 | 95% | 10g |
$509.0 | 2023-09-11 | |
Aaron | AR028W0W-5g |
1-ethyl-1H-1,2,3-triazolehydrochloride |
2445793-31-5 | 95% | 5g |
$394.00 | 2023-12-15 | |
Aaron | AR028W0W-1g |
1-ethyl-1H-1,2,3-triazolehydrochloride |
2445793-31-5 | 95% | 1g |
$87.00 | 2025-02-17 | |
1PlusChem | 1P028VSK-5g |
1-ethyl-1H-1,2,3-triazolehydrochloride |
2445793-31-5 | 95% | 5g |
$230.00 | 2024-05-21 | |
1PlusChem | 1P028VSK-50mg |
1-ethyl-1H-1,2,3-triazolehydrochloride |
2445793-31-5 | 95% | 50mg |
$83.00 | 2023-12-18 | |
Aaron | AR028W0W-100mg |
1-ethyl-1H-1,2,3-triazolehydrochloride |
2445793-31-5 | 95% | 100mg |
$58.00 | 2025-03-12 | |
Enamine | EN300-26871483-0.5g |
1-ethyl-1H-1,2,3-triazole hydrochloride |
2445793-31-5 | 95.0% | 0.5g |
$36.0 | 2025-03-20 | |
Enamine | EN300-26871483-5.0g |
1-ethyl-1H-1,2,3-triazole hydrochloride |
2445793-31-5 | 95.0% | 5.0g |
$158.0 | 2025-03-20 |
1-ethyl-1H-1,2,3-triazole hydrochloride Related Literature
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Additional information on 1-ethyl-1H-1,2,3-triazole hydrochloride
1-Ethyl-1H-1,2,3-Triazole Hydrochloride (CAS No. 2445793-31-5): A Comprehensive Overview
The compound 1-Ethyl-1H-1,2,3-Triazole Hydrochloride (CAS No. 2445793-31-5) is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds with a five-membered ring containing three nitrogen atoms. The presence of an ethyl group at the 1-position and a hydrochloride counterion makes this compound unique in terms of its chemical properties and potential applications.
Triazoles are well-known for their stability and ability to act as ligands in various coordination complexes. The 1H designation in the name indicates that the hydrogen atom is attached to the nitrogen at position 1, which influences the compound's reactivity and electronic properties. The hydrochloride counterion suggests that this compound exists in its protonated form, which may enhance its solubility in polar solvents and facilitate its use in certain chemical reactions.
Recent studies have highlighted the potential of 1-Ethyl-1H-1,2,3-Triazole Hydrochloride as a building block for constructing complex molecules with tailored functionalities. For instance, researchers have explored its role in click chemistry reactions, where triazoles serve as key intermediates for forming robust carbon-nitrogen bonds. This compound's ability to undergo such transformations underscores its importance in drug discovery and materials synthesis.
In the context of drug development, triazole-containing compounds have been implicated in modulating various biological pathways. For example, certain triazoles have demonstrated anti-inflammatory, antifungal, and anticancer activities. While specific data on CAS No. 2445793-31-5 are limited at present, its structural similarity to known bioactive molecules suggests that it could be a promising candidate for further pharmacological investigation.
From a synthetic perspective, 1-Ethyl-1H-1,2,3-Triazole Hydrochloride can be prepared via several routes. One common method involves the reaction of sodium azide with an appropriate alkyne in the presence of copper catalysts—a process known as the Huisgen cycloaddition reaction. The subsequent protonation step introduces the hydrochloride counterion, yielding the final product.
The physical properties of this compound are also worth noting. Its molecular weight is approximately 168 g/mol, and it exists as a white crystalline solid under standard conditions. The compound is sparingly soluble in water but exhibits enhanced solubility in organic solvents such as ethanol and dichloromethane. These properties make it suitable for use in both solution-phase and solid-state reactions.
Looking ahead, the integration of CAS No. 2445793-31-5 into advanced materials science applications is an area of growing interest. For example, triazoles have been incorporated into polymer networks to enhance mechanical strength and thermal stability. Given its unique structure, this compound could serve as a valuable component in next-generation materials with tailored properties.
In summary, 1-Ethyl-1H-1,2,3-Triazole Hydrochloride (CAS No. 2445793-31-5) is a multifaceted compound with significant potential across diverse scientific domains. Its role as a building block in organic synthesis, combined with its intriguing chemical properties and emerging applications in pharmacology and materials science, positions it as a key molecule for future research and development.
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